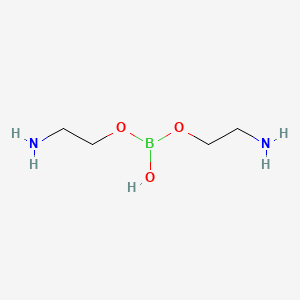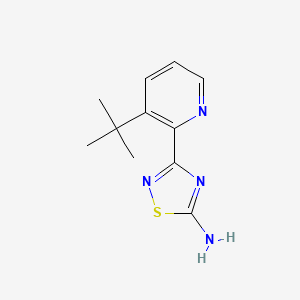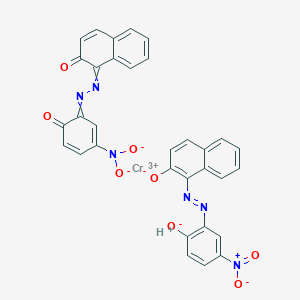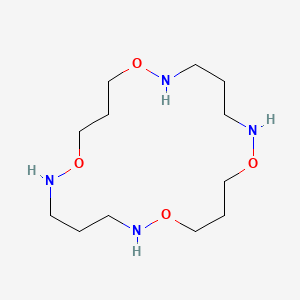
1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane involves the reaction of hexadecylamine with ethylene glycol derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Des Réactions Chimiques
1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane has a wide range of scientific research applications:
Chemistry: It is used as an ionophore in ion-selective electrodes for the detection and quantification of nitrate ions in various samples.
Biology: The compound is used in biological studies to monitor nitrate levels in cellular and physiological processes.
Industry: The compound is used in environmental monitoring to detect nitrate pollution in water and soil samples
Mécanisme D'action
The mechanism of action of 1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane involves its ability to selectively bind and transport nitrate ions across lipid bilayers. This ionophore forms a complex with nitrate ions, facilitating their movement across cellular membranes. The molecular targets include nitrate ions, and the pathways involved are related to ion transport and regulation .
Comparaison Avec Des Composés Similaires
1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane is unique due to its high selectivity and efficiency in transporting nitrate ions. Similar compounds include:
Sodium Ionophore III: Used for sodium ion detection.
Potassium Ionophore III: Used for potassium ion detection.
Magnesium Ionophore VI: Used for magnesium ion detection.
Compared to these ionophores, this compound exhibits superior characteristics for nitrate ion detection, making it a valuable tool in various scientific and industrial applications .
Propriétés
Numéro CAS |
235093-03-5 |
|---|---|
Formule moléculaire |
C12H28N4O4 |
Poids moléculaire |
292.38 g/mol |
Nom IUPAC |
1,7,11,17-tetraoxa-2,6,12,16-tetrazacycloicosane |
InChI |
InChI=1S/C12H28N4O4/c1-5-13-17-9-3-11-19-15-7-2-8-16-20-12-4-10-18-14-6-1/h13-16H,1-12H2 |
Clé InChI |
CIUIUEVECAVHDL-UHFFFAOYSA-N |
SMILES canonique |
C1CNOCCCONCCCNOCCCONC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


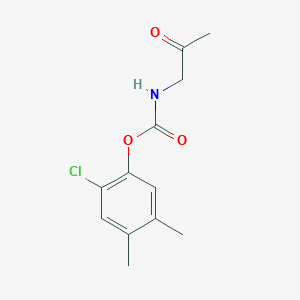
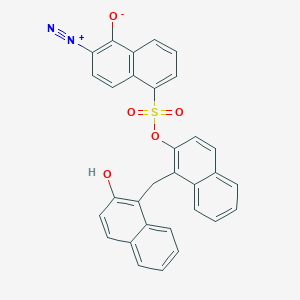
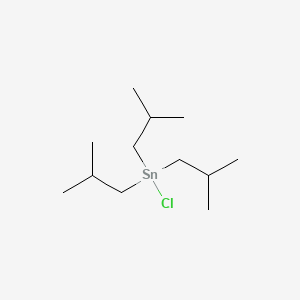

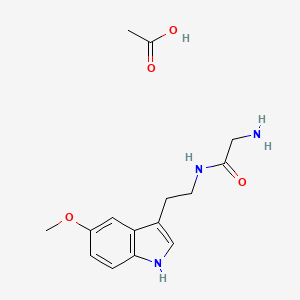
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)

![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)

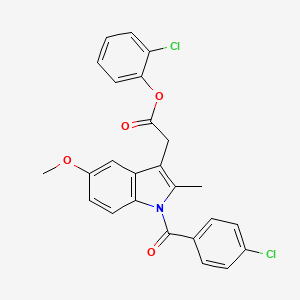
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
